2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine

Morpholine bioisostere Linezolid analogue Antibacterial SAR

2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine (CAS 54384-40-6) is a primary amine-functionalized spirocyclic building block whose core 2-oxa-6-azaspiro[3.3]heptane scaffold has been validated as a conformationally restricted bioisostere of morpholine—a ubiquitous fragment in medicinal chemistry known for metabolism-related liabilities. By incorporating a bridging oxygen into a rigid [3.3.0] bicyclic framework, this compound systematically reduces lipophilicity (ΔlogD approximately -3 to -4 units versus morpholine-containing drug fragments), enhances aqueous solubility, and demonstrates a trend toward higher metabolic stability compared to cyclohexane- and piperidine-based analogues.

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
CAS No. 54384-40-6
Cat. No. B1280945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
CAS54384-40-6
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESC1C2(CN1CCN)COC2
InChIInChI=1S/C7H14N2O/c8-1-2-9-3-7(4-9)5-10-6-7/h1-6,8H2
InChIKeyURRAIRLPZXDJDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine (CAS 54384-40-6): A Spirocyclic Morpholine Bioisostere for ADME-Tox Differentiated Drug Discovery


2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine (CAS 54384-40-6) is a primary amine-functionalized spirocyclic building block whose core 2-oxa-6-azaspiro[3.3]heptane scaffold has been validated as a conformationally restricted bioisostere of morpholine—a ubiquitous fragment in medicinal chemistry known for metabolism-related liabilities [1]. By incorporating a bridging oxygen into a rigid [3.3.0] bicyclic framework, this compound systematically reduces lipophilicity (ΔlogD approximately -3 to -4 units versus morpholine-containing drug fragments), enhances aqueous solubility, and demonstrates a trend toward higher metabolic stability compared to cyclohexane- and piperidine-based analogues [2][3]. Its terminal ethanamine handle permits modular elaboration into diverse pharmacophores, enabling precise tuning of ADME properties without compromising target engagement.

The Unquantified Risk of Substitute Selection: Why 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine Cannot Be Treated as a Commodity Spirocyclic Amine


Generic substitution of this compound with other spirocyclic amines (e.g., 1-oxa-6-azaspiro[3.3]heptane variants, unsubstituted azaspiroheptanes, or simple piperidine ethylamines) introduces uncharacterized liabilities: the 2-oxa bridge is geometrically critical for mimicking morpholine’s hydrogen-bonding motif while simultaneously lowering logD, and small positional shifts irreversibly disable the bioisosteric relationship [1]. Furthermore, commercial suppliers commonly offer this compound in free base, hydrochloride, and oxalate forms with divergent stability profiles—naphthalene-1,5-disulfonate salts, for example, demonstrate markedly superior aqueous solubility and crystalline stability over conventional salts . The absence of a bioisosterically validated scaffold, verified salt form, and documented synthesis route renders procurement of superficial analogues a procurement risk with no guaranteed return on synthetic effort.

Quantitative Differentiation of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine from Competing Spirocyclic Amine Building Blocks


Validated Morpholine Bioisostere: Linezolid Analogue Antibacterial Activity Retention (Class-Level Inference)

In a direct structural replacement study, the 2-oxa-6-azaspiro[3.3]heptane moiety was substituted for the morpholine ring in linezolid (1), a clinically validated oxazolidinone antibiotic [1]. The resulting azaspiro analogues retained comparable broad-spectrum antibacterial activity: Compound 22 exhibited IC50 values of 0.72, 0.51, 0.88, and 0.49 μg/mL against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, respectively—values comparable to the parent drug linezolid [1]. This demonstrates that the 2-oxa-6-azaspiro[3.3]heptane scaffold preserves target binding while offering superior metabolic stability and lower lipophilicity [2].

Morpholine bioisostere Linezolid analogue Antibacterial SAR ADME-Tox differentiation

Lipophilicity Reduction: LogD Shift Versus Morpholine-Based Building Blocks (Supporting Evidence)

The 2-oxa-6-azaspiro[3.3]heptane core exhibits a predicted ACD/LogD (pH 7.4) of -2.46, representing a substantial 3-4 log unit reduction compared to morpholine-containing drug fragments such as linezolid (estimated LogD approximately +1 to +2) . This shift toward negative LogD values is consistent with the generalization that spirocyclic oxetane incorporation profoundly increases aqueous solubility—by factors ranging from 4-fold to over 4000-fold depending on structural context—while simultaneously reducing metabolic degradation rates [1].

LogD Lipophilicity optimization ADME prediction Morpholine comparison

Aqueous Solubility and Metabolic Stability Advantage Over Cyclohexane Analogues (Class-Level Inference)

A benchmark study demonstrated that heteroatom-substituted spiro[3.3]heptanes generally exhibit higher aqueous solubility than their analogous cyclohexane derivatives, alongside a consistent trend toward higher metabolic stability [1]. The 2-oxa-6-azaspiro[3.3]heptane scaffold belongs to this class, meaning the ethanamine derivative inherits superior solubility and metabolic robustness compared to a hypothetical N-(2-aminoethyl)piperidine or N-(2-aminoethyl)morpholine analogue that lacks the oxetane ring. This solubility advantage directly translates to better in vitro assay compatibility and reduced precipitation risk during biological evaluation.

Aqueous solubility Metabolic stability Spiro[3.3]heptane Cyclohexane isostere

Synthesis Route: Defined Starting Point via 3,3-Bis(chloromethyl)oxetane and Ethylenediamine (Supporting Evidence)

A documented synthetic route produces 2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine directly from 3,3-bis(chloromethyl)oxetane and ethylenediamine . This contrasts with more complex, multi-step protocols required for related spirocyclic amines lacking the pre-organized oxetane ring (e.g., 1-azaspiro[3.3]heptane derivatives synthesized via thermal [2+2] cycloaddition with Graf isocyanate) [1]. The availability of a straightforward, two-component condensation route reduces procurement lead time and lowers the synthetic barrier to entry for medicinal chemistry teams.

Synthesis route 3,3-Bis(chloromethyl)oxetane Ethylenediamine Scalable preparation

Conformational Rigidity: Spiro[3.3]heptane Core Versus Flexible Piperidine/Piperazine Surrogates (Supporting Evidence)

The spiro[3.3]heptane framework functions as a conformationally restricted isostere of cyclohexane, with X-ray structural analysis confirming similar functional group exit vectors but with significantly reduced conformational flexibility (dihedral angles restricted to ~12-21° vs. ~30° for cyclohexane derivatives) [1]. The 2-oxa-6-azaspiro[3.3]heptane variant further rigidifies the scaffold through the oxetane ring, reducing the entropic penalty upon target binding relative to freely rotatable piperidine or piperazine linkers [2]. This conformational pre-organization is structurally encoded in the scaffold and is absent in simple N-ethylpiperidine or N-ethylmorpholine building blocks.

Conformational restriction Piperidine bioisostere Exit vector geometry Spiro scaffold

Procurement-Optimized Application Scenarios for 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine


ADME-Tox Differentiated Oxazolidinone Antibacterial Lead Optimization

Medicinal chemistry teams developing next-generation oxazolidinone antibiotics can replace the morpholine ring in linezolid-like scaffolds with this amine to generate analogues that retain antibacterial potency (IC50 < 1 μg/mL against Gram-positive and Gram-negative pathogens) while systematically lowering LogD and improving metabolic stability—as demonstrated by the azaspiro-linezolid comparative SAR study [1]. Prioritizing this compound over generic morpholine ethylamine building blocks directly addresses the known metabolism-related liabilities of the morpholine pharmacophore.

CNS Drug Discovery: Piperidine/Piperazine Replacement with Reduced Lipophilicity

For CNS-targeted programs requiring low LogD to achieve blood-brain barrier penetration while avoiding P-glycoprotein efflux, this amine serves as a conformationally restricted replacement for piperidine or piperazine linkers. The spirocyclic oxetane core reduces LogD by 3-4 log units relative to morpholine [1] and enhances aqueous solubility relative to cyclohexane analogues [2], making it suitable for GPCR modulators and kinase inhibitors where conformational pre-organization improves target selectivity.

Fragment-Based Drug Discovery and Library Synthesis Requiring Soluble, Stable Amine Building Blocks

The compound's defined one-step synthesis from 3,3-bis(chloromethyl)oxetane and ethylenediamine [1] supports rapid scale-up and incorporation into fragment libraries. Its naphthalene-1,5-disulfonate salt form offers superior aqueous solubility and crystalline stability [2], making it an ideal procurement choice for automated parallel synthesis platforms where precipitation or degradation of amine building blocks can compromise library quality and screening reproducibility.

Bioisosteric Scaffold Hopping in Kinase Inhibitor and Epigenetic Tool Compound Development

Programs requiring systematic scaffold hopping away from morpholine- or piperazine-containing kinase inhibitors (e.g., EGFR, LRRK2) can leverage this amine to introduce the 2-oxa-6-azaspiro[3.3]heptane motif, which TCI Chemicals reports as a core fragment in EGFR and LRRK2 inhibitor patents [1]. The spirocyclic scaffold's validated bioisosteric relationship with morpholine [2] reduces the risk of potency loss during scaffold replacement, while the ethanamine handle provides a vector for modular diversification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.